

# In Vitro Characterization of Avapritinib: A Technical Guide

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## Compound of Interest

Compound Name: Avapritinib

Cat. No.: B605698

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## Introduction

**Avapritinib** (formerly BLU-285) is a potent and selective tyrosine kinase inhibitor (TKI) targeting mutant forms of KIT and platelet-derived growth factor receptor alpha (PDGFRA).<sup>[1]</sup><sup>[2]</sup> Activating mutations in these receptor tyrosine kinases are well-established oncogenic drivers in various cancers, most notably gastrointestinal stromal tumors (GIST) and systemic mastocytosis (SM).<sup>[3]</sup> **Avapritinib** was specifically designed as a type I inhibitor that binds to the active conformation of the kinase, enabling it to effectively target a broad spectrum of primary and resistance mutations, including the imatinib-resistant PDGFRA D842V mutation and the KIT D816V mutation, a hallmark of SM.<sup>[4]</sup><sup>[5]</sup> This technical guide provides an in-depth overview of the in vitro characterization of **Avapritinib**, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways.

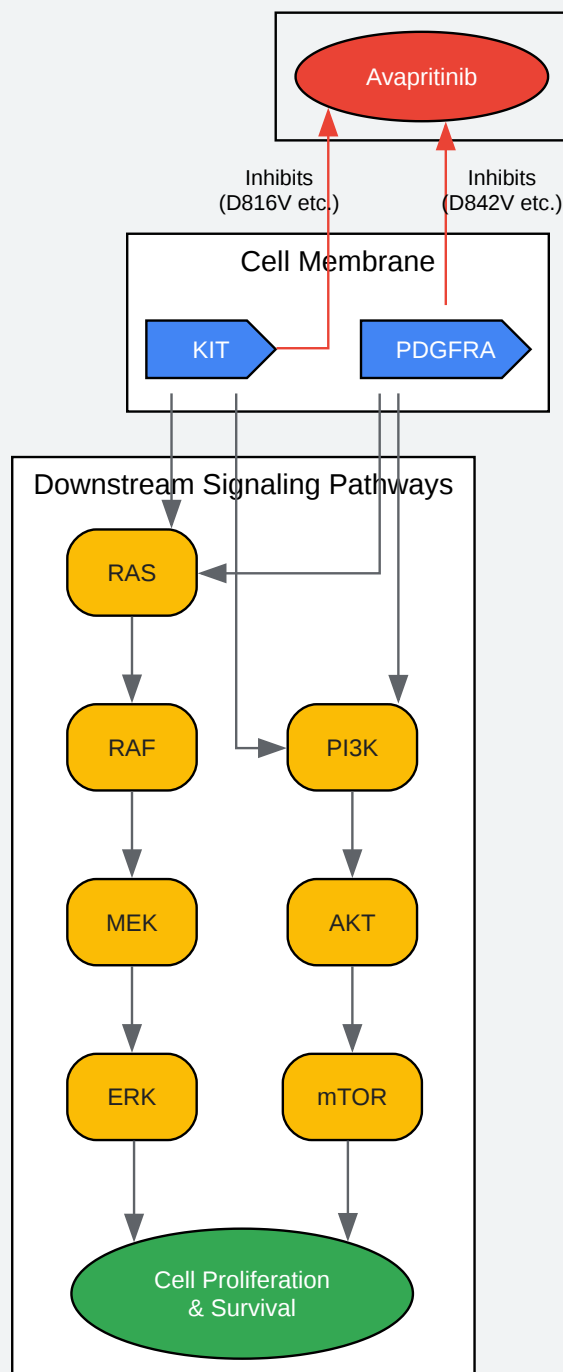
## Mechanism of Action

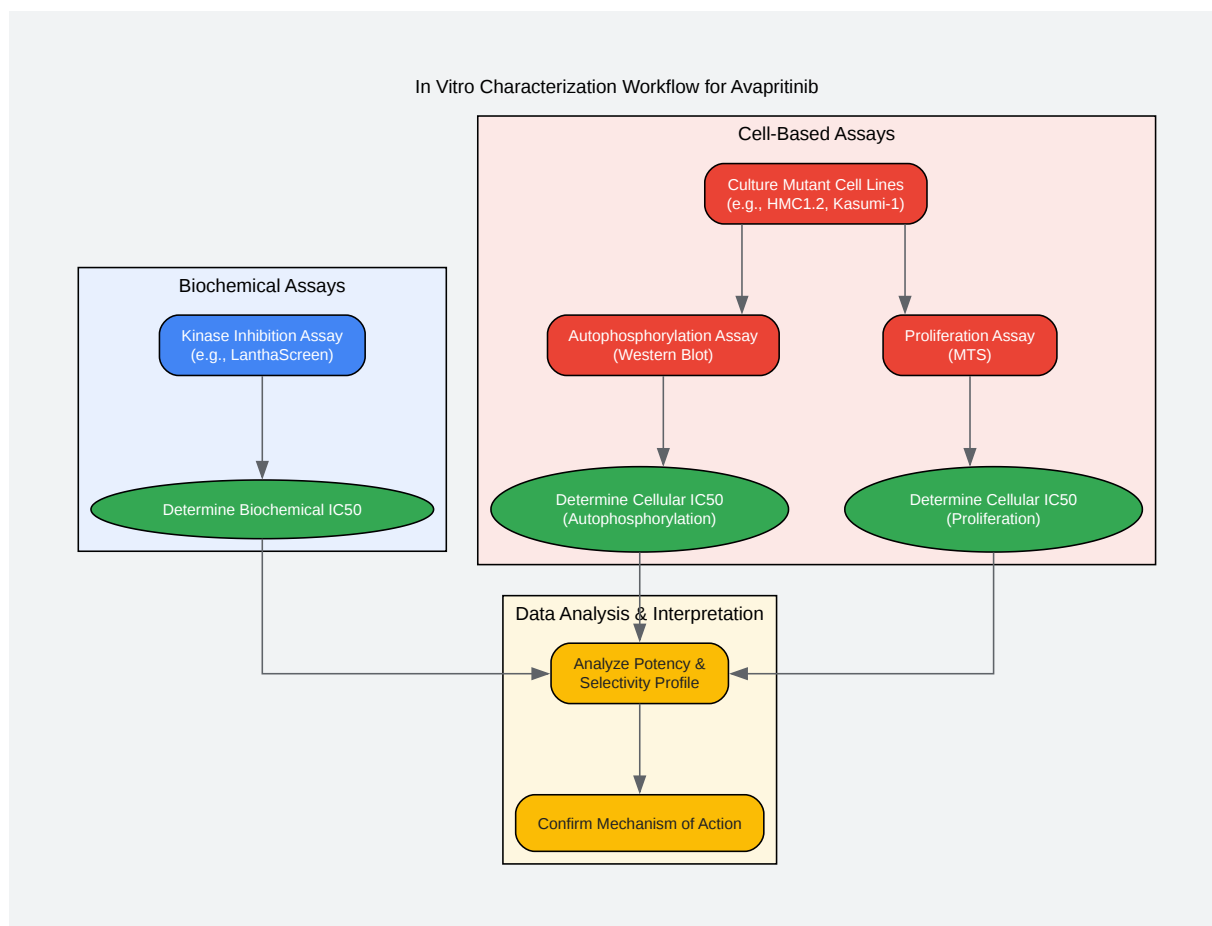
**Avapritinib** functions as an ATP-competitive inhibitor of specific KIT and PDGFRA kinase mutants.<sup>[5]</sup> Mutations in the activation loop of these kinases, such as KIT D816V and PDGFRA D842V, stabilize the active "DFG-in" conformation, leading to constitutive, ligand-independent kinase activity.<sup>[4]</sup><sup>[6]</sup> This persistent signaling drives uncontrolled cell proliferation and survival through downstream pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.<sup>[6]</sup> **Avapritinib** selectively binds to the ATP-binding pocket of these activated kinases, blocking

autophosphorylation and interrupting the aberrant downstream signaling cascades, thereby inhibiting tumor cell growth and inducing apoptosis.[6]

Below is a diagram illustrating the signaling pathways affected by **Avapritinib**.

## Avapritinib Mechanism of Action





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